molecular formula C19H24N2O3S2 B2697125 N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide CAS No. 303056-03-3

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide

Cat. No. B2697125
CAS RN: 303056-03-3
M. Wt: 392.53
InChI Key: OHABNZYBAWAVSW-SSZFMOIBSA-N
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Description

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
BenchChem offers high-quality N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Thiazolidinone derivatives have been investigated for their antitumor properties. Researchers have explored their effects on cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit cell proliferation, induce apoptosis, and interfere with angiogenesis pathways makes it a promising candidate for cancer therapy .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, from arthritis to neurodegenerative conditions. Thiazolidinone derivatives, including our compound of interest, exhibit anti-inflammatory effects by modulating cytokines, NF-κB signaling, and COX-2 expression. These properties make them potential candidates for developing novel anti-inflammatory drugs .

Antimicrobial Properties

The compound’s sulfur-containing thiazolidinone ring contributes to its antimicrobial activity. Researchers have explored its effectiveness against bacterial strains, including Gram-positive and Gram-negative bacteria. Investigations continue to identify specific targets and mechanisms of action .

Antioxidant Effects

Thiazolidinone derivatives possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. By scavenging free radicals and enhancing endogenous antioxidant defenses, these compounds may play a role in preventing conditions such as cardiovascular diseases and neurodegeneration .

Hepatoprotective Potential

Liver diseases, including hepatitis and cirrhosis, pose significant health challenges. Studies suggest that thiazolidinone derivatives, including our compound, exhibit hepatoprotective effects by reducing liver enzyme levels, lipid peroxidation, and inflammatory markers. These findings open avenues for further research in liver therapeutics .

Molecular Docking and Drug Design

Computational approaches, such as molecular docking and structure-based drug design, utilize thiazolidinone derivatives to predict their interactions with specific protein targets. Researchers explore binding affinity, selectivity, and potential drug-like properties. Our compound could serve as a scaffold for designing novel drugs .

properties

IUPAC Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-4-5-6-7-8-17(22)20-21-18(23)16(26-19(21)25)13-14-9-11-15(24-2)12-10-14/h9-13H,3-8H2,1-2H3,(H,20,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABNZYBAWAVSW-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide

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